O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine
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Overview
Description
O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,5-difluorophenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,5-difluorophenyl ethyl ketone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the hydroxylamine derivative. Common reagents used in this synthesis include sodium acetate, acetic acid, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- O-[2-(2,4-Difluorophenyl)ethyl]hydroxylamine
- O-[2-(3,5-Difluorophenyl)methyl]hydroxylamine
- N-Hydroxypyridinedione derivatives
Uniqueness
O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
O-[2-(3,5-difluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9F2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
WBIQMQJBPLIJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCON |
Origin of Product |
United States |
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